molecular formula C17H14Cl2O B3099804 (2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1354942-02-1

(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B3099804
CAS No.: 1354942-02-1
M. Wt: 305.2 g/mol
InChI Key: AMOBYGSDKUFGEV-JXMROGBWSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms on one phenyl ring and an ethyl group on the other phenyl ring, connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated alkane.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes such as histone deacetylases (HDACs), which play a role in gene expression and regulation. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the ethyl group on the phenyl ring.

    (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one: Contains only one chlorine atom on the phenyl ring.

    (2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

The presence of both chlorine atoms and the ethyl group in (2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one contributes to its unique chemical and biological properties. These structural features enhance its reactivity and potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O/c1-2-12-3-5-13(6-4-12)7-10-17(20)14-8-9-15(18)16(19)11-14/h3-11H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBYGSDKUFGEV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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